Oxynarcotine

Description

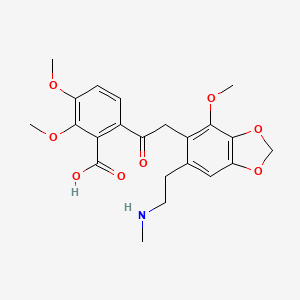

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO8/c1-23-8-7-12-9-17-21(31-11-30-17)19(28-3)14(12)10-15(24)13-5-6-16(27-2)20(29-4)18(13)22(25)26/h5-6,9,23H,7-8,10-11H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKPKUBRBLNOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117483 | |

| Record name | 2,3-Dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxynarcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-89-6 | |

| Record name | 2,3-Dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-6-[2-[4-methoxy-6-[2-(methylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxynarcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 °C | |

| Record name | Oxynarcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Investigations of Oxynarcotine

Elucidation of Precursor Pathways to Oxynarcotine

The biosynthesis of this compound is deeply embedded within the well-established benzylisoquinoline alkaloid (BIA) pathway, originating from fundamental building blocks and proceeding through a series of key intermediates.

Positioning within Benzylisoquinoline Alkaloid Biosynthesis

The journey to this compound begins with the amino acid L-tyrosine, which serves as the primary precursor for the vast family of BIAs. researchgate.netfrontiersin.org Through a series of enzymatic reactions, L-tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to all BIAs. researchgate.net

Subsequent enzymatic modifications, including methylations and hydroxylations, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline. researchgate.net From (S)-reticuline, the pathway to this compound diverges towards the protoberberine alkaloid branch. The berberine (B55584) bridge enzyme (BBE), a flavoprotein oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine. rhea-db.orgscholaris.canih.gov This step is crucial, directing the metabolic flow towards the synthesis of protoberberine and phthalideisoquinoline alkaloids, including this compound. rhea-db.org

Incorporation of Amino Acid and Mevalonate-Derived Precursors

The fundamental carbon skeleton of this compound is derived from two molecules of L-tyrosine. rsc.org The S-methyl groups for the various O- and N-methylations along the pathway are supplied by S-adenosyl-L-methionine (SAM), a universal methyl group donor derived from methionine. nih.gov There is no direct incorporation of mevalonate-derived precursors in the core structure of this compound; its biosynthesis is firmly rooted in amino acid metabolism.

Enzymology of this compound Biosynthesis

The conversion of the early protoberberine intermediate, (S)-scoulerine, to this compound involves a sophisticated enzymatic cascade, with cytochrome P450 monooxygenases and methyltransferases playing central roles. Many of the genes encoding these enzymes are notably organized in a biosynthetic gene cluster in the opium poppy genome. frontiersin.org

Identification and Characterization of Biosynthetic Enzymes (e.g., Cytochrome P450s, Methyltransferases)

Several key enzymes that catalyze the intricate steps towards this compound have been identified and characterized:

(S) -scoulerine 9-O-methyltransferase (SOMT) : This enzyme methylates (S)-scoulerine at the 9-hydroxyl group to produce (S)-tetrahydrocolumbamine. rhea-db.orgnih.gov

Canadine (B1168894) synthase (CAS) : A cytochrome P450 enzyme (CYP719A21) that forms the methylenedioxy bridge in (S)-tetrahydrocolumbamine to yield (S)-canadine. rhea-db.orgnih.gov

Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) : This enzyme N-methylates (S)-canadine to form (S)-N-methylcanadine. rhea-db.orgnih.gov

N -methylcanadine 1-hydroxylase (CYP82Y1) : A crucial cytochrome P450 that catalyzes the first committed step towards noscapine (B1679977) and this compound by hydroxylating (S)-N-methylcanadine at the C1 position. nih.govresearchgate.netportlandpress.com

1-hydroxy-N-methylcanadine 13-hydroxylase (CYP82X2) : Another cytochrome P450 that introduces a hydroxyl group at the C13 position of 1-hydroxy-N-methylcanadine. researchgate.netportlandpress.com

1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase (AT1) : This enzyme acetylates the 13-hydroxyl group, a step that serves to protect this functional group during subsequent reactions. researchgate.netpnas.org

1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase (CYP82X1) : This cytochrome P450 catalyzes the hydroxylation at C8, which in turn induces the cleavage of the N7-C8 bond of the protoberberine ring system, leading to the formation of a secoberbine intermediate. researchgate.netpnas.org

3-O-acetylpapaveroxine carboxylesterase (CXE1) : This enzyme is responsible for the hydrolysis of the acetyl group, leading to the formation of narcotoline (B1219713) hemiacetal. researchgate.netpnas.org

Noscapine synthase (NOS) / Short-chain dehydrogenase/reductase (SDR1) : This enzyme catalyzes the oxidation of the hemiacetal to a lactone, resulting in the formation of narcotoline (this compound). researchgate.net

Narcotoline-4'-O-methyltransferase (N4'OMT) : The final step in the biosynthesis of noscapine is the methylation of the 4'-hydroxyl group of this compound (narcotoline). This reaction is catalyzed by a heterodimeric O-methyltransferase composed of two subunits, OMT2 and OMT3. pnas.orgnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| (S)-scoulerine 9-O-methyltransferase | SOMT | Methylates (S)-scoulerine |

| Canadine synthase | CAS (CYP719A21) | Forms methylenedioxy bridge to create (S)-canadine |

| Tetrahydroprotoberberine cis-N-methyltransferase | TNMT | N-methylates (S)-canadine |

| N-methylcanadine 1-hydroxylase | CYP82Y1 | Hydroxylates (S)-N-methylcanadine at C1 |

| 1-hydroxy-N-methylcanadine 13-hydroxylase | CYP82X2 | Hydroxylates 1-hydroxy-N-methylcanadine at C13 |

| 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase | AT1 | Acetylates the C13 hydroxyl group |

| 1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase | CYP82X1 | Hydroxylates at C8, leading to ring opening |

| 3-O-acetylpapaveroxine carboxylesterase | CXE1 | Hydrolyzes the acetyl group |

| Noscapine synthase | NOS (SDR1) | Oxidizes narcotoline hemiacetal to narcotoline |

| Narcotoline-4'-O-methyltransferase | N4'OMT (OMT2/3) | Methylates narcotoline to noscapine |

Proposed Enzymatic Steps and Intermediates (e.g., (S)-scoulerine, (S)-tetrahydrocolumbamine, (S)-canadine transformations)

The biosynthetic route from (S)-scoulerine to this compound is a multi-step process:

(S)-scoulerine is methylated by SOMT to yield (S)-tetrahydrocolumbamine . rhea-db.org

(S)-tetrahydrocolumbamine is converted to (S)-canadine by the action of canadine synthase (CAS), which forms a methylenedioxy bridge. rhea-db.orgnih.gov

(S)-canadine is then N-methylated by TNMT to produce (S)-N-methylcanadine . rhea-db.orgnih.gov

The pathway then enters a series of complex transformations catalyzed by a cohort of enzymes largely encoded by the noscapine gene cluster. CYP82Y1 hydroxylates (S)-N-methylcanadine to 1-hydroxy-N-methylcanadine . nih.govresearchgate.net

This is followed by a sequence of reactions including C13-hydroxylation (CYP82X2), C13-O-acetylation (AT1), and C8-hydroxylation (CYP82X1). The C8-hydroxylation triggers the opening of the protoberberine core to form a secoberbine intermediate. researchgate.net

Subsequent deacetylation by CXE1 and oxidation by NOS leads to the formation of narcotoline (this compound) . researchgate.net

Finally, narcotoline is O-methylated by N4'OMT to produce noscapine. pnas.orgnih.gov

Table 2: Key Intermediates in this compound Biosynthesis

| Intermediate Compound | Preceding Enzyme | Following Enzyme |

|---|---|---|

| (S)-Reticuline | Multiple steps from L-tyrosine | Berberine bridge enzyme (BBE) |

| (S)-Scoulerine | Berberine bridge enzyme (BBE) | (S)-scoulerine 9-O-methyltransferase (SOMT) |

| (S)-Tetrahydrocolumbamine | (S)-scoulerine 9-O-methyltransferase (SOMT) | Canadine synthase (CAS) |

| (S)-Canadine | Canadine synthase (CAS) | Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) |

| (S)-N-Methylcanadine | Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | N-methylcanadine 1-hydroxylase (CYP82Y1) |

| Narcotoline (this compound) | Noscapine synthase (NOS) | Narcotoline-4'-O-methyltransferase (N4'OMT) |

Oxidative Formation in Natural Systems

The formation of this compound is believed to occur through the oxidation of narcotine (also known as noscapine). In natural systems, such oxidative transformations are often catalyzed by enzymes, particularly those belonging to the cytochrome P450 monooxygenase family. uniprot.orggenome.jp These enzymes are known to play a crucial role in the biosynthesis of a wide array of secondary metabolites in plants, including many alkaloids. kegg.jp

In Papaver somniferum, cytochrome P450 enzymes are key players in the biosynthesis of morphinan (B1239233) alkaloids. For example, salutaridine (B1681412) synthase, a cytochrome P450 enzyme, catalyzes the intramolecular phenol (B47542) oxidation of (R)-reticuline to form salutaridine. uniprot.orggenome.jp Another class of oxidative enzymes found in plants are lipoxygenases (LOX), which are involved in the peroxidation of lipids and can also participate in the co-oxidation of other substrates. mdpi.com

The conversion of narcotine to this compound likely involves a similar enzymatic oxidation process. The specific enzyme responsible for this reaction in P. somniferum has yet to be definitively identified. However, the known chemistry of narcotine and the prevalence of oxidative enzymes in the plant's metabolic machinery strongly suggest an enzyme-catalyzed process. It has been noted that this compound can be formed from the decomposition of narcotine, for example, by treatment with ferric chloride, which further supports an oxidative transformation.

The natural degradation of other alkaloids, such as nicotine (B1678760), can also proceed through oxidation, leading to the formation of compounds like oxynicotine. nih.gov This provides a parallel for the likely oxidative formation of this compound from its parent alkaloid, narcotine, within the plant.

Analytical Methodologies for Oxynarcotine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the isolation and measurement of oxynarcotine. scbt.com It operates on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase. chempap.org High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are powerful tools employed for the analysis of alkaloids like this compound. chempap.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of opium alkaloids. nih.govresearchgate.net The coupling of HPLC with multiple detectors in series—namely a Diode Array Detector (DAD), an Evaporative Light Scattering Detector (ELSD), and a Mass Spectrometer (MS)—provides a powerful, multi-faceted analytical system. opans.com This configuration allows for the simultaneous determination of the identity, purity, and quantity of a compound from a single analysis. opans.com

Diode Array Detection (DAD): The DAD detector measures the absorption of light across a wide range of ultraviolet and visible wavelengths. researchgate.net Since alkaloids possess chromophores (light-absorbing chemical moieties), DAD is highly suitable for their detection and quantification. researchgate.net It provides not only quantitative data based on absorbance intensity but also qualitative information through the UV-Vis spectrum of the analyte, which can be compared to a reference standard for identification. researchgate.net

Evaporative Light Scattering Detection (ELSD): Unlike DAD, the ELSD is a universal detector that does not require the analyte to have a chromophore. labmanager.comquercus.be Its mechanism involves three steps: nebulization of the column effluent into an aerosol, evaporation of the mobile phase solvent in a heated tube to leave particles of the non-volatile analyte, and detection of the light scattered by these particles. labmanager.com This makes ELSD particularly valuable for analyzing compounds that lack UV absorbance or for detecting non-chromophoric impurities or formulation excipients that may be present with this compound. labmanager.comquercus.be While DAD is often preferred for quantifying known UV-active compounds, ELSD offers broader applicability. nih.gov

Mass Spectrometry (MS): The MS detector provides critical information about the molecular weight and structure of the analyte. measurlabs.com After separation by the HPLC column, the analyte is ionized, and the detector measures the mass-to-charge ratio of the resulting ions. This data allows for unambiguous identification of this compound and characterization of any related impurities or degradation products. measurlabs.com The high sensitivity and selectivity of MS make it indispensable for trace-level analysis and structural confirmation. nih.gov

A typical HPLC system for the analysis of this compound and related alkaloids would employ a reversed-phase column, such as a C18 column, with a gradient elution. frontiersin.orgbrieflands.com The mobile phase often consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. frontiersin.orgnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.4 mL/min |

| Detection | DAD (scan 200-400 nm), ESI-MS, ELSD |

| Column Temperature | 40 °C |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, enhancing speed, resolution, and sensitivity. researchgate.net It utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. Compared to traditional HPLC, UPLC offers much shorter analysis times and reduced solvent consumption. chromatographyonline.com

For the analysis of alkaloids, UPLC coupled with mass spectrometry (UPLC-MS/MS or UPLC-Q-TOF-MS) is a highly selective and sensitive method. researchgate.netjuniperpublishers.com This high resolution is crucial for separating complex mixtures of related alkaloids found in natural extracts. researchgate.netwaters.com The methodology has been successfully applied to develop chemical profiles of opium by analyzing principal and minor alkaloids. researchgate.netnih.gov A typical UPLC method for alkaloid analysis uses a C18 stationary phase and a gradient elution with a mobile phase of acidified water and acetonitrile or methanol. frontiersin.orgmdpi.com The high pressure and efficiency of UPLC systems provide sharp, narrow peaks, which improves quantification and allows for the detection of trace-level components. researchgate.net

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Analysis Time | Longer | Shorter (up to 13x faster) researcher.life |

| Resolution | Good | Higher |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) is another separation technique that can be applied to alkaloid analysis. juniperpublishers.com In GC, separation is based on the compound's volatility and interaction with the stationary phase. The Flame Ionization Detector (FID) is a common detector that provides a response proportional to the mass of carbon atoms entering it, making it suitable for quantifying organic compounds like this compound.

However, a significant challenge in the GC analysis of many alkaloids is their low volatility and thermal instability. psu.edu Compounds with polar functional groups, such as the hydroxyl and carboxylic acid groups in this compound, tend to exhibit poor peak shapes (tailing) or decompose in the hot injector port. psu.eduunodc.org To overcome this, a derivatization step is often necessary before GC analysis. psu.edu This process chemically modifies the analyte to increase its volatility and thermal stability. scbt.com A common method is trimethylsilylation, where active hydrogens on hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like trimethylsilylimidazole (TMSI). tcichemicals.comnih.gov While some alkaloids can be analyzed without derivatization, methods for simultaneous determination of various opium alkaloids typically require it for reliable quantification. psu.eduunodc.org Despite these challenges, GC-FID can be a powerful, cost-effective, and rapid method, especially for screening purposes. nih.govmdpi.com

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages like faster analysis times and reduced use of toxic organic solvents compared to normal-phase HPLC. chromatographyonline.comselvita.commdpi.com

SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.compensoft.net Polysaccharide-based CSPs are widely used for this purpose. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies, leading to different retention times. mdpi.com For the analysis of basic compounds like alkaloids, a small amount of an amine additive is often included in the mobile phase to improve peak shape. researcher.life SFC has been successfully used for the rapid separation of isoquinoline alkaloids, the class to which this compound belongs. researcher.lifemdpi.com

| Parameter | Condition |

|---|---|

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol) |

| Stationary Phase | Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralpak IA) researchgate.net |

| Additive | Basic modifier (e.g., Diethylamine) for improved peak shape researchgate.net |

| Backpressure | 120 bar researchgate.net |

| Temperature | 40 °C researchgate.net |

Spectroscopic Characterization Methods

Spectroscopic methods are used to gain information about a compound's structure and purity by measuring its interaction with electromagnetic radiation.

Ultraviolet (UV) absorption spectrophotometry is a straightforward and robust technique used for the identification and purity assessment of compounds that contain chromophores. sci-hub.sesielc.com The aromatic rings within the this compound structure absorb UV light, making this technique highly applicable. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.se

For identification, the UV spectrum of a sample is recorded and compared to that of a known reference standard. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound under specific solvent conditions. libretexts.org A study on nornarceine, a closely related compound, showed characteristic UV absorption maxima. chempap.org For instance, a derivative, N-nornarceine imide, exhibits absorption maxima (λmax) at 214 nm, 263 nm, and 352 nm in methanol. chempap.org

Purity assessment can be performed by scanning the sample across a range of wavelengths. The presence of impurities may result in shifts in the λmax or the appearance of additional peaks or shoulders in the spectrum compared to a pure standard. stackexchange.com Furthermore, absorbance ratios at different wavelengths can be used to detect the presence of specific contaminants. innovareacademics.inresearchgate.net This method is valued for its simplicity, speed, and cost-effectiveness in routine quality control. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and confirm the compound's structure. ipb.ptrsc.orguni-hamburg.de

The structural verification of complex molecules like this compound often involves a suite of NMR experiments, including:

¹H NMR: Provides information on the number of different types of protons and their neighboring atoms.

¹³C NMR: Shows the number of different types of carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups. mdpi.com

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, helping to determine the stereochemistry. researchgate.net

The interpretation of these spectra allows for the unambiguous assignment of each proton and carbon in the this compound molecule, confirming its complex heterocyclic structure. ipb.ptarkat-usa.org The chemical shifts are sensitive to the electronic environment, so the presence of aromatic rings, methoxy (B1213986) groups, and other functional groups in this compound results in a characteristic and complex spectral pattern. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of this compound. wikipedia.orglibretexts.org The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. wikipedia.org High-resolution mass spectrometry (HRMS) can provide a very precise molecular mass, which allows for the determination of the elemental formula. nih.gov

Molecular Mass Determination: The molecular formula for this compound is C₂₂H₂₅NO₈. nih.gov Using the masses of the most common isotopes of each element, the calculated monoisotopic mass is 431.15801676 Da. nih.gov This precise mass is a key identifier for the compound in complex mixtures.

Fragmentation Analysis: In addition to determining the molecular weight, mass spectrometry provides structural information through fragmentation analysis. wikipedia.org Techniques like tandem mass spectrometry (MS/MS) are used to fragment the molecular ion and analyze the resulting product ions. nih.govncsu.edu The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its identity.

For alkaloids related to this compound, such as those derived from opium, fragmentation often involves the cleavage of specific rings within their complex structures. nih.gov For example, studies on related alkaloids like heroin and thebaine have shown that cleavage of the piperidine (B6355638) ring is a characteristic fragmentation pathway. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the general principles suggest that the fragmentation would involve characteristic losses of functional groups like methoxy (-OCH₃) groups and cleavage of the heterocyclic rings, providing valuable data for structural confirmation. nist.govresearchgate.net Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often preferred as they can produce a prominent molecular ion peak, which might be absent with more energetic methods like electron ionization (EI) that cause extensive fragmentation. nih.govuni-saarland.de

Principles of Analytical Method Development and Validation for this compound

The development and validation of analytical methods are crucial for ensuring that the analysis of this compound is reliable, accurate, and suitable for its intended purpose, such as in quality control or research. emerypharma.comich.orgijrpb.com This process involves a systematic approach to creating and verifying a procedure that can accurately identify and quantify the compound. labmanager.comaltusformulation.com

Optimization of Chromatographic and Spectroscopic Parameters

The goal of method optimization is to achieve the best possible performance in terms of sensitivity, selectivity, and analysis time. spirochem.com This is an iterative process that involves systematically adjusting various parameters. labmanager.com

Chromatographic Parameter Optimization: For separating this compound from other compounds, High-Performance Liquid Chromatography (HPLC) is a common technique. mdpi.comresearchgate.net Optimization involves adjusting several parameters to achieve good resolution, sharp peak shapes, and reasonable retention times. mdpi.comresearchgate.net

Key parameters for optimization include:

Mobile Phase Composition: The ratio of solvents (e.g., acetonitrile and a buffered aqueous solution) is adjusted to control the retention time and selectivity of the separation. mdpi.comlibretexts.org

pH of the Mobile Phase: The pH can affect the ionization state of this compound, which in turn influences its retention on the column. altusformulation.com

Column Type: The choice of stationary phase (e.g., C18) is critical and depends on the polarity of this compound. mdpi.com

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. researchgate.netmdpi.com

Temperature: Column temperature can influence viscosity and separation efficiency.

Injection Volume: This is optimized for sensitivity without overloading the column. mdpi.com

Spectroscopic Parameter Optimization: Spectroscopic detectors, often coupled with chromatography (e.g., HPLC-UV or LC-MS), also require optimization. spirochem.comazom.com

Detection Wavelength (UV-Vis): The wavelength is selected to maximize the absorbance of this compound, thereby increasing sensitivity. labmanager.com

Mass Spectrometry (MS) Parameters: In LC-MS, parameters such as ionization source settings (e.g., spray voltage, gas flows), and collision energy for fragmentation (in MS/MS) are optimized to achieve a stable and intense signal for this compound and its fragments. nih.govnih.gov

Validation Criteria (e.g., Specificity, Linearity, Accuracy, Precision, Detection and Quantitation Limits)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ich.orgadryan.com It involves a series of tests to evaluate the method's performance characteristics according to guidelines from bodies like the International Council for Harmonisation (ICH). europa.eueuropa.eu

Key Validation Parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. europa.euelementlabsolutions.com It is often demonstrated by showing that the peaks for these other components are well-resolved from the this compound peak in a chromatogram. europa.eu

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. europa.euwjarr.com It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is often recommended) and performing a linear regression analysis. wjarr.comresearchgate.net

Accuracy: This measures the closeness of the test results to the true value. labmanager.comelementlabsolutions.com It is often assessed through recovery studies, where a known amount of this compound is added (spiked) into a sample matrix, and the percentage of the recovered analyte is calculated. ich.orgresearchgate.net Accuracy should be determined over a specified range, often using a minimum of nine determinations across three concentration levels. ich.orgeuropa.eu

Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. labmanager.comelementlabsolutions.com It is usually reported as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval. ich.org

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. wjarr.com

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. epa.gov

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.gov The LOQ is a critical parameter for the analysis of impurities. youtube.com

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. youtube.comnih.gov

The following table summarizes the typical validation characteristics for an analytical procedure:

| Validation Characteristic | Description |

| Specificity | Ability to measure the analyte in the presence of other components. europa.eu |

| Linearity | Proportionality of the signal to the analyte concentration over a range. wjarr.com |

| Accuracy | Closeness of the measured value to the true value. researchgate.net |

| Precision | Agreement between a series of measurements. elementlabsolutions.com |

| Limit of Detection (LOD) | Lowest concentration that can be detected. epa.gov |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified. epa.gov |

| Range | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. wjarr.com |

Structure Activity Relationship Sar Studies of Oxynarcotine and Its Analogues

SAR in Relation to Enzyme Inhibition

The investigation into the structure-activity relationship of a compound like Oxynarcotine in the context of enzyme inhibition would systematically explore how its chemical structure correlates with its ability to inhibit a specific enzyme, such as xanthine (B1682287) oxidase.

A foundational step in understanding the SAR of this compound as a xanthine oxidase inhibitor would involve identifying the key structural motifs responsible for its potential inhibitory action. Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.orgdrugbank.com Inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and gout. wikipedia.org

For a molecule like this compound, which is a phthalideisoquinoline alkaloid, researchers would analyze specific functional groups and structural features. This would include:

The Phthalide (B148349) Ring System: The lactone structure would be examined for its role in binding to the enzyme's active site.

The Isoquinoline (B145761) Moiety: The nitrogen-containing heterocyclic ring is a common feature in many bioactive alkaloids and could be crucial for interaction with amino acid residues in the enzyme. mdpi.com

Methoxy (B1213986) and Methylenedioxy Groups: The position and number of these groups on the aromatic rings would be correlated with inhibitory potency. In many bioactive natural products, such as flavonoids, the presence and position of hydroxyl and methoxy groups are critical determinants of xanthine oxidase inhibition. nih.gov

Stereochemistry: The specific stereoisomer of this compound would be evaluated, as biological activity is often highly dependent on the three-dimensional arrangement of atoms.

A hypothetical study would synthesize or isolate a series of this compound analogues with variations in these features and measure their inhibitory concentration (IC50) against xanthine oxidase. The resulting data would establish a correlation between specific structural elements and inhibitory activity.

Table 1: Hypothetical SAR Data for this compound Analogues against Xanthine Oxidase

| Compound | Modification on this compound Core | IC50 (µM) | Key Structural Feature for Activity |

|---|---|---|---|

| This compound | Baseline Structure | Data N/A | Phthalideisoquinoline scaffold |

| Analogue 1 | Demethylation of a methoxy group | Data N/A | Role of hydroxyl vs. methoxy group |

| Analogue 2 | Opening of the phthalide lactone ring | Data N/A | Importance of the cyclic ester moiety |

| Analogue 3 | Modification of isoquinoline nitrogen | Data N/A | Influence of nitrogen basicity/sterics |

Note: The data in this table is conceptual and for illustrative purposes only, as specific experimental results for this compound are not available.

To contextualize the potential activity of this compound, its SAR would be compared with other known xanthine oxidase inhibitors isolated from natural sources, such as flavonoids and other alkaloids. wikipedia.orgnih.gov For instance, flavonoids like quercetin and luteolin are well-documented xanthine oxidase inhibitors. wikipedia.org The key structural features for their activity include a planar flavone backbone and specific hydroxylation patterns. nih.gov

A comparative analysis would assess whether this compound's potential mechanism of inhibition is similar to these compounds, for example, by competing with the substrate at the molybdenum active center of the enzyme. nih.gov This comparison helps to classify the inhibitor and guide the design of more potent analogues.

Exploration of Structural Modifications and their Impact on Biological Interactions (Conceptual)

Based on initial SAR findings, medicinal chemists would conceptually explore targeted structural modifications to enhance the biological activity, selectivity, and pharmacokinetic properties of this compound. mdpi.com This process involves a rational, hypothesis-driven approach to drug design.

Key conceptual modifications could include:

Scaffold Hopping: Replacing the phthalideisoquinoline core with other heterocyclic systems known to interact with xanthine oxidase, while retaining key pharmacophoric features.

Functional Group Interconversion: Systematically altering functional groups to probe interactions with the enzyme. For example, converting methoxy groups to hydroxyls, halogens, or other substituents to optimize hydrogen bonding, hydrophobic, or electronic interactions.

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or reduce metabolic liabilities.

Each modification would be designed to test a specific hypothesis about how the molecule interacts with its biological target.

In Silico Approaches to SAR Prediction and Elucidation

Modern drug discovery heavily relies on computational, or in silico, methods to predict and explain SAR, thereby accelerating the research process and reducing costs. researchgate.net For this compound, these approaches would include:

Molecular Docking: A computational technique used to predict the preferred binding mode of a ligand (this compound) to a receptor (xanthine oxidase). mdpi.commdpi.com By docking this compound and its conceptual analogues into the crystal structure of xanthine oxidase, researchers can visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues like Glu802 and Phe914 in the active site. mdpi.com This provides a structural basis for the observed SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netmdpi.com For this compound, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed. researchgate.netmdpi.com These models would generate contour maps highlighting regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for inhibitory activity, thus guiding the design of new, more potent inhibitors.

These computational tools allow for the rapid screening of virtual libraries of this compound analogues and the prioritization of the most promising candidates for chemical synthesis and biological testing.

Molecular Mechanism of Action and Receptor Interaction Research in Vitro and Computational Focus

In Vitro Enzymatic Interaction Studies

In vitro studies are crucial for elucidating the direct interactions between a compound and isolated enzymes, providing insights into potential mechanisms of action, metabolic pathways, and inhibitory capabilities.

While oxynarcotine is a known alkaloid, specific studies kinetically characterizing its interaction with xanthine (B1682287) oxidase (XO) are not available in the reviewed scientific literature. Xanthine oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Its inhibitors are important for treating conditions like gout, which is caused by hyperuricemia. cnr.itnih.gov

The kinetic analysis of a potential inhibitor typically involves determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). cnr.itbiorxiv.org The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. cnr.it The Ki is a more specific measure of binding affinity for an inhibitor. sciencesnail.compharmacologycanada.org The mode of inhibition—competitive, non-competitive, or mixed—is often determined using Lineweaver-Burk plots. nih.govherbmedpharmacol.com For example, competitive inhibitors bind to the enzyme's active site, preventing the substrate from binding, which is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). nih.gov

To provide context, various natural and synthetic compounds have been studied as XO inhibitors. Flavonoids, for instance, have shown competitive inhibition of XO. nih.gov The well-known drug allopurinol (B61711) also acts as a competitive inhibitor. herbmedpharmacol.com

| Inhibitor Example (for context) | IC50 Value (µM) | Ki Value (µM) | Type of Inhibition |

| This compound | Data not available | Data not available | Data not available |

| Allopurinol | 2.84 ± 0.41 herbmedpharmacol.com | 2.12 herbmedpharmacol.com | Competitive herbmedpharmacol.com |

| Diosmetin | 1.86 ± 0.11 nih.gov | Data not available | Competitive nih.gov |

| 3,4,5-Trihydroxycinnamic acid (THCA) | 61.60 ± 8.00 herbmedpharmacol.com | 170 herbmedpharmacol.com | Competitive herbmedpharmacol.com |

| Fisetin | 5.83 ± 0.08 nih.gov | Data not available | Mixed nih.gov |

This table presents data for known xanthine oxidase inhibitors to illustrate typical kinetic parameters. Specific data for this compound is not available in the cited literature.

The metabolism of this compound is closely linked to its parent compound, noscapine (B1679977). Noscapine undergoes extensive metabolism, primarily through enzymes like cytochromes P450 (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Studies on noscapine metabolism have identified the involvement of CYP3A4, CYP2C9, and CYP2C19 in its biotransformation. nih.govspringermedizin.deresearchgate.net this compound itself is known to decompose into cotarnine (B190853) and hemipinic acid, a reaction that suggests the involvement of hydrolytic enzymes.

Hydrolases: Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. The α/β-hydrolase fold is a common structural domain found in enzymes that catalyze a wide range of reactions, including C-C bond cleavage in alkaloids. nih.govnih.gov For example, 2,6-dihydroxy-pseudo-oxynicotine hydrolase, an enzyme from the nicotine (B1678760) degradation pathway in Arthrobacter nicotinovorans, belongs to the α/β-hydrolase family and utilizes a classic Ser-His-Asp catalytic triad (B1167595) to hydrolyze a C-C bond. nih.govrcsb.orgnih.gov This enzyme has a Michaelis-Menten constant (KM) of 6 µM for its substrate, 2,6-dihydropseudooxynicotine, and functions optimally at a pH of 7.5. uniprot.org Although this enzyme acts on a nicotine derivative, its structure and mechanism provide a relevant model for how a hydrolase could potentially metabolize a complex alkaloid like this compound. nih.govnih.gov

Methyltransferases: Methyltransferases are enzymes that transfer a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate, which can include alkaloids, proteins, DNA, and RNA. nih.govwikipedia.org In plants, these enzymes are critical for the biosynthesis of alkaloids like noscapine. nih.govwikipedia.org In humans, methyltransferases are involved in metabolizing xenobiotics and in epigenetic regulation. wikipedia.orgnih.gov For instance, catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines. researchgate.net While direct studies of this compound interaction with specific methyltransferases are absent from the literature, the structural motifs of this compound could potentially make it a substrate or inhibitor for certain methyltransferases involved in drug metabolism.

In Vitro Ligand-Target Binding Studies

Binding studies quantify the affinity and thermodynamics of the interaction between a ligand, such as this compound, and its molecular target.

The affinity of a ligand for its target is a critical determinant of its biological activity. This is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). sciencesnail.com A lower Kd or Ki value signifies a higher binding affinity. pharmacologycanada.orgexcelleratebio.com For example, noscapine has been shown to inhibit the proliferation of certain cancer cells with an IC50 value of 75 µM. ebi.ac.uk

Specific binding affinity data (Kd or Ki values) for this compound with any particular biological target are not available in the reviewed scientific literature. Research in this area would be necessary to identify its primary molecular targets and to quantify the strength of these interactions.

| Ligand | Target | Affinity Metric | Value |

| This compound | Not Determined | Kd / Ki | Data not available |

| Noscapine | LoVo colon cancer cells | IC50 | 75 µM ebi.ac.uk |

This table illustrates the type of data obtained from binding affinity studies. Specific binding constants for this compound are not available.

The thermodynamics of a binding event are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), related by the equation ΔG = ΔH - TΔS. europeanpharmaceuticalreview.com Isothermal titration calorimetry (ITC) is a technique that directly measures these parameters. europeanpharmaceuticalreview.combiorxiv.org

Enthalpy (ΔH) reflects changes in bonding energy, such as hydrogen bonds and van der Waals interactions. A negative ΔH indicates that the binding is enthalpically favorable. biorxiv.org

Entropy (ΔS) reflects changes in the disorder of the system, often driven by the release of ordered water molecules from the binding site (the hydrophobic effect). biorxiv.orgnih.gov

Often, a phenomenon known as enthalpy-entropy compensation is observed, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa. nih.govmdpi.com Overcoming this compensation is a key goal in drug design to achieve high affinity. nih.gov

There is no published research on the thermodynamic characterization of this compound binding to any biological target. Such studies would be essential to understand the driving forces behind its molecular interactions, distinguishing between enthalpy-driven and entropy-driven binding processes. nih.gov

Computational Modeling of Molecular Interactions

Computational methods, particularly molecular docking, are used to predict and analyze the interaction between a small molecule and a protein target at the atomic level. semanticscholar.orgnih.gov This involves placing the ligand into the binding site of the receptor in various orientations and conformations and then using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. semanticscholar.orgjppres.com

While no specific molecular docking studies for this compound have been found in the reviewed literature, studies on its parent compound, narcotine (noscapine), provide a relevant example. In one study, narcotine was docked against the main protease (Mpro) of COVID-19, showing potential as an inhibitor. turkjps.org Docking analyses typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, the docking of morphinan (B1239233) analogues into the μ-opioid receptor revealed a conserved hydrogen bond with the residue D147 and hydrophobic interactions with residues like M151 and V300. nih.gov

A computational study of this compound would require a defined biological target. Once a target is identified, docking simulations could predict the most likely binding pose, estimate binding energy, and identify key amino acid residues involved in the interaction, guiding further in vitro experimental validation.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sathyabama.ac.in This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the strength of the interaction.

In the context of this compound, molecular docking simulations would be invaluable for identifying potential protein targets and predicting how it binds. For instance, given the structural similarity to Noscapine, a well-known tubulin-binding agent, docking studies could explore the interaction of this compound with tubulin. cancer.govwikipedia.org Such studies would predict the binding energy, with more negative values suggesting a stronger interaction, and identify key amino acid residues in the binding pocket that form hydrogen bonds or other non-covalent interactions with the this compound molecule.

Illustrative Data for Molecular Docking:

The following table illustrates the type of data that would be generated from molecular docking studies of this compound against a hypothetical protein target. Please note, this data is for illustrative purposes only and is not from actual experimental or computational studies on this compound.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Tubulin | -8.5 | CYS241, LEU248, ASN258 |

| This compound | Protein X | -7.2 | TYR101, SER123, HIS280 |

| This compound | Protein Y | -6.9 | VAL55, PHE98, ASP150 |

This table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Binding Mechanisms and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. escholarship.org This allows for the observation of how a ligand-protein complex behaves in a simulated physiological environment, including the conformational changes that may occur in both the ligand and the protein upon binding.

For this compound, MD simulations could be used to assess the stability of its binding to a target protein predicted by molecular docking. By running a simulation for a specific duration (e.g., nanoseconds to microseconds), researchers can analyze the trajectory of the complex to see if the ligand remains stably bound. Key metrics from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the protein and ligand, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein. Such simulations on related compounds like Noscapine have been used to confirm the stability of their binding to targets like the main protease of SARS-CoV-2. cancer.gov

Illustrative Data from Molecular Dynamics Simulations:

This table represents the kind of stability data that could be obtained from an MD simulation of an this compound-protein complex. This is a hypothetical representation.

| Complex | Simulation Time (ns) | Average RMSD of Protein (Å) | Average RMSF of Ligand (Å) |

| This compound-Tubulin | 100 | 1.8 | 0.9 |

| This compound-Protein X | 100 | 2.5 | 1.2 |

This table is for illustrative purposes only.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. milvus.ioarxiv.org These methods can provide highly accurate information about a molecule's geometry, charge distribution, dipole moment, and the energies of its molecular orbitals (e.g., HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important parameter, as it relates to the molecule's reactivity and stability.

In the study of this compound, quantum chemical calculations could be used to understand its intrinsic chemical properties. For example, by calculating the electrostatic potential map, one could predict which parts of the molecule are more likely to engage in electrostatic interactions with a receptor. Furthermore, these methods can be used to model reaction pathways, which could be relevant for understanding the metabolism of this compound, such as its decomposition into cotarnine and hemipinic acid. While there is a lack of published quantum chemical studies specifically for this compound, such calculations have been performed on the related compound Noscapine to understand its structure in different solvents. sathyabama.ac.in

Illustrative Data from Quantum Chemical Calculations:

The following table presents hypothetical data that could be generated from quantum chemical calculations for this compound. This data is for illustrative purposes and does not represent actual calculated values.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes only.

Future Directions and Research Perspectives in Oxynarcotine Chemistry and Biology

Advancements in High-Yield and Sustainable Biosynthesis Technologies

The primary commercial source of oxynarcotine has traditionally been the opium poppy. nih.gov However, this method is fraught with challenges, including low yields of the specific alkaloid and the labor-intensive nature of cultivation and extraction. york.ac.uk To address these limitations, researchers are actively exploring and refining biotechnological production methods.

A significant breakthrough has been the successful engineering of Saccharomyces cerevisiae (brewer's yeast) to produce this compound. capes.gov.brpnas.orgpharmaceutical-technology.com This was achieved by introducing a complex biosynthetic pathway comprising over 30 enzymes from various organisms, including plants, bacteria, and mammals. pnas.org Initial efforts yielded modest titers, but through a combination of enzyme engineering, pathway optimization, and fermentation condition adjustments, production has been improved by over 18,000-fold, reaching approximately 2.2 mg/L. pnas.org This fermentation-based approach offers a more sustainable and controlled production platform, reducing the reliance on agricultural cultivation. pharmaceutical-technology.com

Further research is focused on overcoming the current low yields in heterologous biosynthesis systems. The complexity of the this compound biosynthetic pathway, involving numerous enzymatic steps, presents a significant hurdle. frontiersin.org Future strategies will likely involve the integration of genomics, bioinformatics, and synthetic biology to discover more efficient enzymes and optimize their expression in microbial hosts. frontiersin.org The development of high-yielding noscapine (B1679977) poppy varieties through molecular breeding, guided by the discovery of the 10-gene cluster responsible for its synthesis, also represents a parallel and promising avenue for sustainable production. york.ac.ukresearchgate.net

Development of Novel Synthetic Methods for Complex this compound Analogues

The therapeutic potential of this compound has spurred the development of numerous synthetic analogues with improved efficacy and pharmacological properties. nih.govresearchgate.net A primary focus has been to enhance its water solubility and antiproliferative activity. nih.gov

Researchers have successfully synthesized third-generation, water-soluble this compound analogues by introducing charged groups, such as sulfonates and quaternary ammonium (B1175870) moieties, onto the noscapine scaffold. nih.gov These modifications have led to improved bioavailability and stronger inhibition of tubulin polymerization, a key mechanism of its anticancer action. nih.gov For instance, brominated analogues have shown optimal binding with tubulin heterodimers. nih.gov

Other synthetic strategies involve modifications at various positions of the this compound molecule. plos.orgcsic.es N-demethylation of this compound to produce N-nornoscapine is a key step, as this intermediate allows for the synthesis of a wide range of N-substituted analogues with enhanced cytotoxic activity against cancer cell lines. researchgate.net The synthesis of 9-formyl and 9-ethynylnoscapines has also yielded compounds with significant anticancer activity. researchgate.net The development of 1,3-diynyl derivatives has also been explored through in silico approaches, leading to the synthesis of compounds with improved tubulin binding and cytotoxicity against breast cancer cells. tandfonline.com

Future work in this area will likely involve the continued rational design and synthesis of novel analogues, leveraging the growing understanding of the structure-activity relationships of this compound. The goal is to create derivatives with superior potency, selectivity, and pharmacokinetic profiles.

Integrated Omics Approaches to Understand this compound Metabolism and Function

Understanding the intricate details of how this compound is metabolized and how it functions within a biological system is crucial for its development as a therapeutic agent. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are proving to be powerful tools in this endeavor. maxapress.commdpi.combiorxiv.org

Genomic and transcriptomic analyses of Papaver somniferum have been instrumental in identifying the gene cluster responsible for this compound biosynthesis. york.ac.ukresearchgate.net This knowledge is not only vital for metabolic engineering efforts but also provides a foundation for understanding the regulation of its production in the plant. researchgate.net

Proteomic studies help in identifying the key enzymes involved in the biosynthetic pathway and understanding how their expression and activity are regulated. mdpi.com This can reveal bottlenecks in the pathway and suggest targets for genetic modification to improve yields. mdpi.com

Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of an organism and can be used to trace the flow of precursors through the this compound pathway. maxapress.com By combining these different omics datasets, researchers can build comprehensive models of this compound metabolism. biorxiv.org For example, a combination of metabolome analysis with population genomics and transcriptomics has been used to uncover new metabolic genes and pathways. maxapress.com

Future research will likely see a greater integration of these omics technologies to create a more holistic understanding of this compound's journey from its biosynthesis to its metabolic fate and mechanism of action in target cells. rjptonline.org This will be critical for predicting its efficacy and potential interactions with other drugs.

High-Throughput Screening Methodologies for Discovering New Biological Activities

While the anticancer properties of this compound are a major focus, high-throughput screening (HTS) methodologies are being employed to uncover new biological activities for both the parent compound and its growing library of analogues. nih.gov HTS allows for the rapid testing of thousands of compounds against a variety of biological targets.

One innovative HTS platform utilizes a dual-reporter system in E. coli to simultaneously assess antibacterial activity and provide insights into the mechanism of action. nih.gov This approach led to the discovery of noscapine derivatives with promising antibacterial activity against both gram-positive and gram-negative bacteria, a previously unreported property. nih.gov

Cellular proliferation assays are a cornerstone of HTS for anticancer drug discovery. csic.es A library of 57 novel noscapine derivatives was screened against breast cancer cells, leading to the identification of two compounds with significantly higher potency than the parent molecule. csic.es These hits were found to retain the tubulin-binding ability of this compound. csic.es

The future of HTS in this compound research will involve the development of more sophisticated and targeted screening platforms. These may include assays designed to identify compounds that modulate specific signaling pathways or overcome drug resistance mechanisms. The continued synthesis of diverse this compound analogues will provide a rich chemical space for these screening efforts, increasing the probability of discovering novel therapeutic leads.

Sophisticated Computational Design and Prediction in this compound Research

Computational methods, including computer-aided drug design (CADD), are playing an increasingly vital role in accelerating this compound research. tandfonline.com These in silico techniques allow for the rational design of novel analogues and the prediction of their biological activity and pharmacokinetic properties before they are synthesized in the lab. nih.gov

Molecular modeling and docking studies have been used to predict the binding affinity of this compound analogues to tubulin, their primary molecular target. plos.orgoncotarget.com These studies have guided the synthesis of derivatives with improved tubulin-binding capabilities. plos.org For example, computational analysis helped in the design of third-generation analogues with enhanced docking scores and binding affinities compared to the parent compound. plos.org

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the chemical structure of noscapinoids with their biological activity. tandfonline.com These models can predict the potency of new, unsynthesized analogues, helping to prioritize which compounds to focus on for chemical synthesis and biological testing.

The future of computational design in this field will likely involve the use of more advanced techniques, such as artificial intelligence and machine learning, to analyze large datasets and identify complex structure-activity relationships. These sophisticated computational tools will be invaluable for designing the next generation of this compound-based therapeutics with optimized efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the chemical characterization of Oxynarcotine?

- Answer : Comprehensive characterization requires a combination of spectroscopic techniques (e.g., NMR for structural elucidation , mass spectrometry for molecular weight determination ), chromatographic purity assessments (HPLC/GC), and crystallographic data for solid-state analysis. Ensure alignment with IUPAC nomenclature and Chemical Abstracts Service guidelines to avoid ambiguity . Document all procedures with sufficient detail for reproducibility, adhering to journal-specific requirements for experimental sections .

Q. How should researchers design experiments to evaluate this compound’s stability under varying physiological conditions?

- Answer : Use in vitro simulations mimicking physiological pH, temperature, and enzymatic environments (e.g., gastric/intestinal fluids). Employ kinetic studies to track degradation products via LC-MS or UV-Vis spectroscopy . Include controls for autoxidation and photodegradation. Statistical validation (e.g., ANOVA for inter-condition comparisons) ensures robustness . Reference standardized protocols from pharmacological literature to contextualize findings .

Q. What criteria should guide the selection of preclinical models for studying this compound’s pharmacokinetics?

- Answer : Prioritize models with metabolic pathways analogous to humans (e.g., rodent CYP450 isoforms). Justify species/strain selection using comparative genomic data . Measure bioavailability, half-life, and tissue distribution via radiolabeled tracing or LC-MS/MS. Address ethical compliance (e.g., IACUC approvals) and sample size calculations to meet statistical power requirements .

Advanced Research Questions

Q. How can contradictions in reported binding affinities of this compound at opioid receptors be systematically addressed?

- Answer : Conduct a meta-analysis of existing data, accounting for variables like assay type (radioligand vs. functional assays), receptor subtypes, and buffer conditions . Validate findings using orthogonal methods (e.g., FRET for conformational changes, in silico docking for binding mode predictions). Highlight methodological disparities in publications to explain discrepancies .

Q. What strategies are effective for isolating this compound’s pharmacodynamic effects from its metabolites in vivo?

- Answer : Use knockout animal models lacking specific metabolic enzymes (e.g., CYP2D6) or administer selective enzyme inhibitors . Pair with metabolomic profiling (UHPLC-QTOF) to distinguish parent compound and metabolite contributions. Temporal sampling and dose-response studies further isolate primary effects .

Q. How should researchers design studies to resolve conflicting data on this compound’s neurotoxicity potential?

- Answer : Implement a tiered approach:

- In vitro neurotoxicity screens (e.g., mitochondrial respiration assays, ROS detection) .

- In vivo behavioral and histopathological assessments in chronic dosing models .

- Cross-validate with human iPSC-derived neurons for translational relevance .

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .

Q. What computational frameworks are suitable for predicting this compound’s off-target interactions?

- Answer : Combine molecular dynamics simulations (e.g., Gaussian accelerated MD) with machine learning models trained on Tox21 datasets . Validate predictions via high-throughput screening (HTS) against kinase/GPCR panels. Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize plausible targets .

Methodological Guidance

- Data Contradiction Analysis : Apply systematic review protocols (PRISMA) to aggregate evidence . Use sensitivity analysis to identify outlier studies and assess publication bias .

- Literature Synthesis : Leverage databases like PubMed, Embase, and CAS SciFinder for comprehensive retrieval. Annotate findings using tools like Zotero or EndNote .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and declare conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.